4-(2,4-dichlorophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
- This compound is a complex heterocyclic molecule with a long name, so let’s break it down. It belongs to the class of quinoline derivatives.
- Quinolines are aromatic compounds containing a fused benzene and pyridine ring system. They exhibit diverse biological activities and are used in medicinal chemistry.
- Our compound features a hexahydroquinoline core, which means it has a saturated six-membered ring.
- The substituents include a dichlorophenyl group, a methyl group, and a pyridinyl group.
- Overall, this compound combines structural elements from both quinolines and hexahydroquinolines.
Preparation Methods
- Synthetic routes to this compound involve multi-step processes.
- One approach could start with a 2,4-dichloroaniline derivative, which undergoes cyclization with an appropriate aldehyde or ketone to form the hexahydroquinoline ring.
- The pyridine moiety can be introduced through a condensation reaction with a pyridine carboxaldehyde.
- Industrial production methods may vary, but efficient and scalable routes are essential for large-scale synthesis.
Chemical Reactions Analysis
- This compound can participate in various reactions:
Oxidation: Oxidative transformations of the phenyl or pyridinyl groups.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substitution reactions at the chlorophenyl or pyridinyl positions.
- Common reagents include palladium catalysts (e.g., in Suzuki–Miyaura cross-coupling), reducing agents (e.g., hydrides), and halogenating agents.
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate. Assess its binding affinity to specific receptors.
Biological Studies: Explore its effects on cellular pathways, toxicity, and metabolism.
Industry: Evaluate its use in materials science, such as dyes or catalysts.
Mechanism of Action
- The compound likely interacts with biological targets (e.g., enzymes, receptors).
- Detailed studies are needed to elucidate its mechanism, including binding sites and downstream effects.
Comparison with Similar Compounds
- Similar compounds include other quinoline derivatives, hexahydroquinolines, and pyridine-containing molecules.
- Highlight its uniqueness, such as specific substituents or structural features.
Properties
CAS No. |
476482-77-6 |
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Molecular Formula |
C29H25Cl2N3O2 |
Molecular Weight |
518.4 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C29H25Cl2N3O2/c1-16-7-6-10-25(32-16)34-29(36)26-17(2)33-23-13-19(18-8-4-3-5-9-18)14-24(35)28(23)27(26)21-12-11-20(30)15-22(21)31/h3-12,15,19,27,33H,13-14H2,1-2H3,(H,32,34,36) |
InChI Key |
ALJLZIGQSGGHEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=C(C=C(C=C4)Cl)Cl)C(=O)CC(C3)C5=CC=CC=C5)C |
Origin of Product |
United States |
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